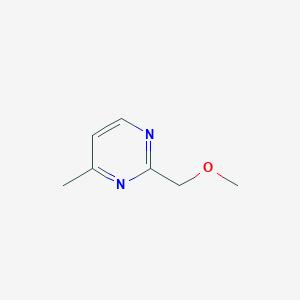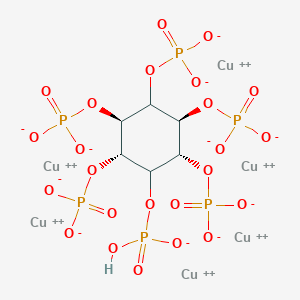
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl group, an isobutylthio group, and a methyl group attached to a pyrimidine ring. Pyrimidines are essential components in various biological processes and have significant applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with thiourea under acidic conditions, followed by cyclization and alkylation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Amines or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amino or alkoxy derivatives of the pyrimidine ring.
Aplicaciones Científicas De Investigación
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2-methylpyrimidine: Lacks the isobutylthio group, resulting in different chemical properties and biological activities.
2-Isobutylthio-6-methylpyrimidine: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
6-Methyl-2-(isobutylthio)pyrimidine:
Uniqueness
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H18N2OS |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
5-ethyl-4-methyl-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2OS/c1-5-9-8(4)12-11(13-10(9)14)15-6-7(2)3/h7H,5-6H2,1-4H3,(H,12,13,14) |
Clave InChI |
ZTJQKTIREJBKJO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(NC1=O)SCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


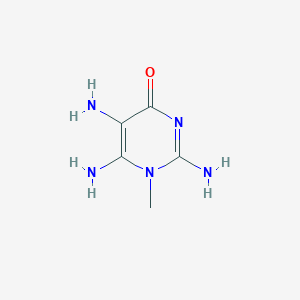
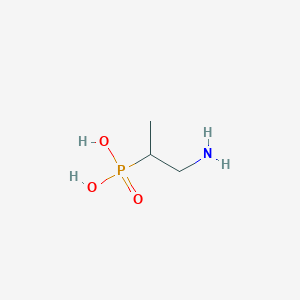
![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
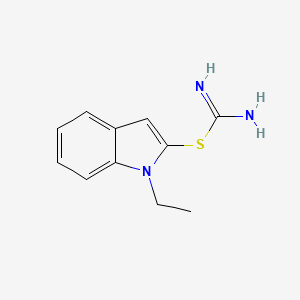
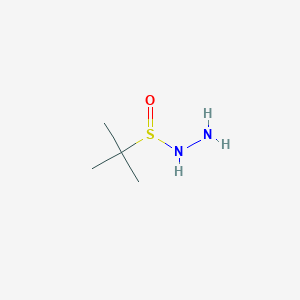
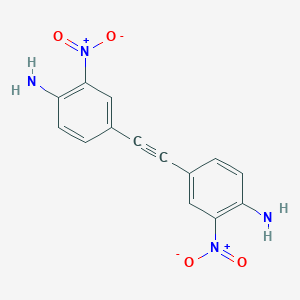
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
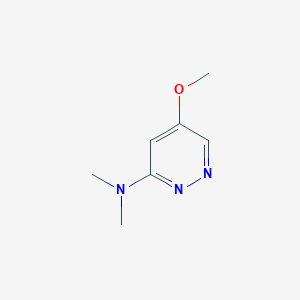
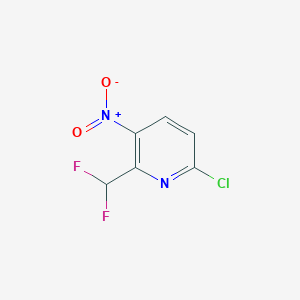
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
